1,1,1-Trifluoro-3-methylpentane

Description

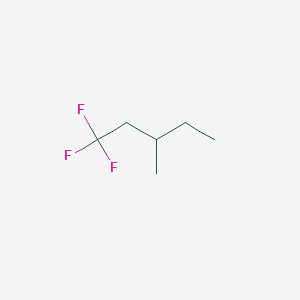

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3/c1-3-5(2)4-6(7,8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLHXROPECKRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610221 | |

| Record name | 1,1,1-Trifluoro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-01-1 | |

| Record name | 1,1,1-Trifluoro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,1,1-Trifluoro-3-methylpentane (CAS: 20733-01-1) for Research and Development

Executive Summary

This document provides a comprehensive technical overview of 1,1,1-Trifluoro-3-methylpentane, a fluorinated aliphatic hydrocarbon. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, conferring unique properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2][3] While this compound is not a final drug product, its utility as a building block, a unique solvent, or a fragment in library synthesis makes it a compound of significant interest to researchers in drug discovery and materials science. This guide details its chemical identity, physicochemical properties, safety profile, and potential applications, offering field-proven insights for its practical use.

Chemical Identification and Structure

The unambiguous identification of a chemical entity is paramount for regulatory compliance, experimental reproducibility, and safety. This compound is registered under CAS Number 20733-01-1.[4][5][6][7] Its fundamental identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 20733-01-1 | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₁₁F₃ | [4][5] |

| SMILES | CCC(C)CC(F)(F)F | [4] |

| InChIKey | BJLHXROPECKRHX-UHFFFAOYSA-N | [4] |

| Synonyms | Pentane, 1,1,1-trifluoro-3-methyl- | [4] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these parameters compared to a non-fluorinated methyl analog.

| Property | Value | Unit | Source / Method |

| Molecular Weight | 140.15 | g/mol | Computed by PubChem[4] |

| Physical State | Liquid | - | Assumed at STP |

| Boiling Point | 66 | °C | SynQuest Labs SDS[5] |

| Melting Point | No data available | °C | - |

| Density | No data available | g/mL | - |

| XLogP3 | 3.6 | - | Computed by PubChem[4] |

The calculated XLogP3 value of 3.6 suggests significant lipophilicity, a key parameter for assessing a molecule's potential for membrane permeability and CNS penetration in drug discovery programs.[1][4]

Safety and Hazard Profile

As a fluorinated hydrocarbon, this compound presents specific hazards that necessitate rigorous handling protocols. The following information is derived from its Safety Data Sheet (SDS).[5]

GHS Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)

GHS Pictograms:

Signal Word: Warning[5]

Recommended Handling Protocol

The causality behind these protocols is to mitigate the risks of flammability and irritation.

-

Procurement & Storage: Procure from a reputable vendor. Store in a dry, cool, and well-ventilated area designated for flammable liquids. Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[5]

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to manage respiratory exposure. Use explosion-proof electrical and ventilating equipment. An emergency eye wash station and safety shower must be immediately accessible.[5]

-

Personal Protective Equipment (PPE):

-

Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. Do not empty into drains.

Rationale for Use in Research and Drug Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry, present in numerous FDA-approved drugs.[3][8] Its inclusion can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target terminal methyl groups. This can increase a drug's half-life and bioavailability.[1]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is critical for developing CNS-active agents.[1]

-

Binding Affinity: The electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with its biological target through dipole-dipole or hydrogen bonding interactions.

As a small, chiral, trifluoromethylated alkane, this compound can serve as a valuable building block for introducing these beneficial properties into larger, more complex molecules.

Proposed Synthetic Pathway

While specific preparations of this compound are not widely published, a plausible and logical synthetic route can be devised based on established organometallic chemistry. A common strategy for forming C-CF₃ bonds involves the coupling of a trifluoromethyl source with a suitable electrophile or nucleophile. The following diagram illustrates a conceptual workflow for its synthesis from a commercially available precursor.

Caption: Conceptual synthetic workflow for this compound.

Causality of Experimental Choices:

-

Grignard Formation: Starting from 3-methyl-1-pentene, hydrobromination would yield the corresponding alkyl bromide. This bromide is then reacted with magnesium in an ether solvent like THF to form the Grignard reagent, a potent carbon nucleophile.

-

Trifluoromethylation: This nucleophilic Grignard reagent can then be coupled with an electrophilic trifluoromethyl source. Reagents like trifluoromethyltrimethylsilane (TMS-CF₃, Ruppert-Prakash reagent) or pre-formed copper-trifluoromethyl complexes are standard choices for this transformation, enabling the efficient installation of the CF₃ group.

Exemplary Experimental Workflow: Solvent Screening

Fluorinated solvents can exhibit unique solubility profiles and phase behaviors, making them useful for specific applications. The following protocol describes a self-validating system for testing this compound as a potential solvent for a model Suzuki coupling reaction, a cornerstone of pharmaceutical synthesis.

Objective: To assess the efficacy of this compound as a solvent for the Suzuki coupling of 4-bromoanisole and phenylboronic acid, benchmarked against a standard solvent, Toluene.

Methodology:

-

Reactor Setup: To four separate 10 mL microwave vials, add a magnetic stir bar. Label two vials "Test (T1, T2)" and two "Control (C1, C2)".

-

Reagent Addition (Identical for all vials):

-

Add 4-bromoanisole (187 mg, 1.0 mmol).

-

Add phenylboronic acid (146 mg, 1.2 mmol).

-

Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

-

Add K₂CO₃ (276 mg, 2.0 mmol).

-

Rationale: This establishes a consistent stoichiometric and catalytic system. The use of duplicates (T1/T2, C1/C2) ensures the trustworthiness and reproducibility of the results.

-

-

Solvent Addition:

-

To vials T1 and T2, add 4 mL of This compound .

-

To vials C1 and C2, add 4 mL of Toluene .

-

-

Reaction Execution:

-

Seal all vials with a crimp cap.

-

Place all four vials in a temperature-controlled heating block or oil bath.

-

Heat the reaction mixtures to 60°C with vigorous stirring for 4 hours.

-

Rationale: Running the reactions in parallel under identical conditions isolates the solvent as the only variable.

-

-

Work-up and Analysis:

-

Cool the vials to room temperature.

-

Quench each reaction with 5 mL of water.

-

Extract each mixture with ethyl acetate (3 x 5 mL).

-

Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analyze the crude product from each vial by ¹H NMR and GC-MS to determine the conversion and yield of the desired product, 4-methoxybiphenyl.

-

-

Validation: The experiment is considered valid if the results from the duplicate runs (T1 vs. T2 and C1 vs. C2) are within a ±5% margin of error. A comparison of the average yield from the Test group versus the Control group will determine the relative efficacy of this compound as a solvent for this transformation.

Conclusion

This compound (CAS: 20733-01-1) is a fluorinated alkane with distinct physicochemical and safety properties. Its primary value for researchers and drug development professionals lies in its potential as a chiral, lipophilic building block for introducing the metabolically robust trifluoromethyl group into novel chemical entities. Understanding its properties, handling requirements, and synthetic logic is essential for its effective and safe utilization in the laboratory to advance scientific discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-4-methylpent-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-3-methylbutane. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of PERFLUORO-3-METHYLPENTANE. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-3-methylbutane Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Basha, R. S., & Vankawala, P. J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2063. Retrieved from [Link]

-

Basha, R. S., & Vankawala, P. J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, 1,1,1-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ogawa, Y., & Tokunaga, E. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy-. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. biomall.in [biomall.in]

- 7. International Laboratory USA [intlab.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,1-Trifluoro-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 1,1,1-trifluoro-3-methylpentane. While direct experimental and computational studies on this specific molecule are limited, this document synthesizes foundational principles of stereochemistry, the influence of fluorine in organic molecules, and comparative data from analogous structures to present a robust theoretical framework. It delves into the anticipated conformational isomers, rotational energy profiles, and the key stereoelectronic effects governing its three-dimensional structure. Furthermore, this guide outlines potential synthetic pathways and details the advanced spectroscopic and computational methodologies that are pivotal for its empirical and theoretical characterization. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical physics, providing both a summary of current understanding and a roadmap for future investigation.

Introduction: The Significance of Fluorinated Alkanes

Fluorinated organic molecules are of paramount importance in modern science, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter a molecule's physical, chemical, and biological properties. These alterations stem from the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. In the context of drug development, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.

This compound (C6H11F3) is a chiral fluorinated alkane that serves as an important model system for understanding the conformational preferences of more complex fluorinated molecules.[1] Its structure combines a trifluoromethyl group, a common motif in pharmaceuticals, with a chiral center, making its three-dimensional arrangement critical to its potential interactions in a biological environment. A thorough understanding of its molecular structure and conformational dynamics is therefore essential for predicting its properties and designing novel molecules with desired functionalities.

Molecular Structure and Chirality

The systematic IUPAC name for this compound reveals its core structural features.[1] The molecule consists of a five-carbon pentane chain with a methyl group at the third carbon and a trifluoromethyl group at the first carbon. The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers: (R)-1,1,1-trifluoro-3-methylpentane and (S)-1,1,1-trifluoro-3-methylpentane.

| Property | Value |

| Molecular Formula | C6H11F3 |

| Molecular Weight | 140.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20733-01-1 |

| Chiral Center | C3 |

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively documented in the literature, plausible synthetic routes can be devised based on established methods for the synthesis of fluorinated alkanes. A common strategy involves the introduction of the trifluoromethyl group to a suitable precursor.

One potential approach involves the reaction of a Grignard reagent derived from a 3-methylpentyl halide with a trifluoromethylating agent. Alternatively, the conversion of a carboxylic acid or its derivative at the C1 position of a 3-methylpentane scaffold to a trifluoromethyl group can be achieved using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

A detailed, step-by-step hypothetical synthesis is presented below:

Hypothetical Synthetic Protocol:

-

Preparation of 3-methylpentan-1-ol: This can be achieved through the hydroboration-oxidation of 3-methyl-1-pentene.

-

Oxidation to 3-methylpentanoic acid: The primary alcohol is oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

-

Trifluoromethylation: The 3-methylpentanoic acid is then converted to this compound. This can be a challenging transformation, but reagents like sulfur tetrafluoride or more modern trifluoromethylating agents could be employed.

Conformational Analysis: A Comparative Approach

Direct experimental data on the conformational preferences of this compound is scarce. However, a detailed understanding can be built by analyzing its non-fluorinated parent, 3-methylpentane, and incorporating the known stereoelectronic effects of the trifluoromethyl group.

Conformational Landscape of 3-Methylpentane

The conformational analysis of 3-methylpentane is well-understood and provides a crucial baseline.[2][3] Rotation around the C2-C3 bond is of particular interest due to the presence of the chiral center. The key conformers are staggered and eclipsed, with the staggered conformations being more stable due to lower torsional strain.[2][3] The relative energies of the staggered conformers are influenced by gauche interactions between the larger substituents.

The staggered conformations of 3-methylpentane, viewed down the C2-C3 bond, can be categorized based on the dihedral angles between the methyl and ethyl groups on C2 and C3.[3] The most stable conformers will minimize steric hindrance between these bulky groups.[2]

The Influence of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group in place of a methyl group at the C1 position is expected to have a significant impact on the conformational equilibrium due to both steric and electronic effects.

-

Steric Effects: The CF3 group is sterically more demanding than a methyl group. This will likely increase the energy of conformers where the CF3 group is in close proximity to other bulky substituents.

-

Electronic Effects: The Gauche Effect: A key electronic interaction in fluorinated alkanes is the "gauche effect," where a gauche arrangement of electronegative substituents can be more stable than the anti conformation.[4] This phenomenon is often attributed to hyperconjugation, where there is a stabilizing interaction between the σ C-H bonding orbital and the σ* C-F anti-bonding orbital.

Predicted Conformational Preferences of this compound

Considering the interplay of steric and electronic effects, we can predict the likely conformational preferences of this compound. The rotational profile around the C2-C3 bond will be of primary importance. The relative stability of the conformers will be determined by a balance between minimizing steric repulsion involving the bulky CF3CH2- group and maximizing stabilizing gauche interactions.

It is anticipated that conformers where the bulky trifluoroethyl group is anti to the ethyl group on the C3 carbon will be of lower energy. However, the possibility of stabilizing gauche interactions between the C-F bonds and adjacent C-H bonds could favor certain gauche conformers.

Methodologies for Structural Elucidation

A definitive understanding of the conformational landscape of this compound requires a combination of advanced experimental and computational techniques.

Experimental Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[4]

-

¹H and ¹³C NMR: These spectra provide information about the chemical environment of the hydrogen and carbon atoms.

-

¹⁹F NMR: Due to the large chemical shift dispersion of fluorine, ¹⁹F NMR is particularly sensitive to subtle changes in the local electronic environment and can provide detailed information about the conformations around the C-F bonds.[5][6][7]

-

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can provide through-space distance information between protons, which is invaluable for determining the preferred conformations.

-

Karplus Relationship: The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, providing quantitative conformational information.

-

-

Gas Electron Diffraction (GED): For volatile compounds, GED is a powerful technique for determining the gas-phase molecular structure, including bond lengths, bond angles, and torsional angles.

-

Vibrational Circular Dichroism (VCD): For chiral molecules, VCD can provide information about the absolute configuration and the preferred solution-phase conformation.[8]

Computational Chemistry

Computational modeling is an indispensable tool for mapping the potential energy surface of a molecule and identifying its stable conformers.

-

Density Functional Theory (DFT): DFT methods are widely used to calculate the geometries and relative energies of different conformers.[9]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a higher-level ab initio method that can provide more accurate energies, especially for systems where electron correlation is important.[10]

Computational Workflow for Conformational Analysis:

-

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the local minimum on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Rotational Barrier Calculation: The energy profile for rotation around key single bonds is calculated to determine the barriers to interconversion between conformers.

Visualization of Key Concepts

To aid in the understanding of the conformational analysis, the following diagrams are provided.

Caption: A generalized workflow for the computational conformational analysis of a molecule.

Caption: A diagram illustrating the key interactions that determine the conformational preferences of fluorinated alkanes.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. By leveraging knowledge of its parent alkane and the well-established stereoelectronic effects of fluorine, we have outlined the key factors that will govern its three-dimensional structure. The provided overview of potential synthetic routes and the detailed description of state-of-the-art experimental and computational methodologies offer a clear path forward for the empirical and theoretical characterization of this molecule.

Future research should focus on the synthesis and purification of enantiomerically pure samples of (R)- and (S)-1,1,1-trifluoro-3-methylpentane. Subsequent detailed NMR analysis, including the measurement of coupling constants and NOEs, will be crucial for elucidating its solution-phase conformational preferences. In parallel, high-level computational studies will be invaluable for mapping the complete potential energy surface and providing a quantitative understanding of the energetic landscape. The insights gained from such studies will not only enhance our fundamental understanding of conformational analysis in fluorinated systems but will also be of significant value to the rational design of novel fluorinated molecules in medicinal chemistry and materials science.

References

-

Abou-Hadeed, K., et al. (2006). Conformational analysis of chiral helical perfluoroalkyl chains by VCD. Journal of the American Chemical Society, 128(18), 6000-1. [Link]

-

Biffis, A., et al. (2018). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 23(7), 1587. [Link]

-

Carreón-González, R., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 438-445. [Link]

-

Chemistry LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. [Link]

-

Chegg. (2019). Solved Construct a torsional energy diagram, corresponding. [Link]

-

Echeverría, J., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

Gerken, M., et al. (2007). Wiley-VCH 2007 - Supporting Information. [Link]

-

Gökce, A., et al. (2021). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Critical Reviews in Analytical Chemistry, 51(3), 268-283. [Link]

-

Hasegawa, K., et al. (2016). Impacts of Conformational Geometries in Fluorinated Alkanes. Scientific Reports, 6, 31643. [Link]

-

Kumar, A. P., Jin, D., & Lee, Y.-I. (2013). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 5(18), 4648-4655. [Link]

- Nakanishi, K., Berova, N., & Woody, R. W. (Eds.). (2009).

-

Pearson+. (2024). Construct a graph, similar to Figure 3-11, of the torsional energy... [Link]

-

Pearson+. (2024). Construct a graph, similar to Figure 3-11, of the torsional energy... [Link]

-

Pescitelli, G., & Bruhn, T. (2016). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Organic Chemistry, 81(15), 6434-6446. [Link]

- Pople, J. A. (1999). Gaussian 09, Revision A.02.

-

PubChem. (n.d.). 1,1,1-Trifluoro-3-methylbutane. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (2025). (PDF) Conformational Behavior of 1,1,1-Trifluoroethane in Nanotubes. [Link]

-

SOUL. (n.d.). Conformational Analysis of 3-methylpentane. [Link]

-

Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79. [Link]

-

University of California, Irvine. (n.d.). 19F NMR Reference Standards. [Link]

-

Watkins, E. K., & Jorgensen, W. L. (2001). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. The Journal of Physical Chemistry A, 105(16), 4118-4125. [Link]

-

Wiberg, K. B. (1996). A computational examination of helical perfluoroalkane conformations and implications for the adsorption of perfluoroalkanes on platinum(111) surfaces. Comptes Rendus de l'Académie des Sciences-Series IIc-Chemistry, 3(11), 897-903. [Link]

-

Wiley. (n.d.). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

- Woon, D. E., & Dunning, T. H. (1994). Gaussian basis sets for use in correlated molecular calculations. V. Core-valence basis sets for boron through neon. The Journal of Chemical Physics, 100(4), 2975-2988.

-

Ye, L., et al. (2020). Determination of the Absolute Configurations of Chiral Alkanes – An Analysis of the Available Tools. Chemistry–A European Journal, 26(64), 14467-14478. [Link]

- Zhang, Y., et al. (2022). Chiral Analysis: Advances in spectroscopy, chromatography and emerging methods: Second edition. Elsevier.

-

Z-Mol. (n.d.). Fluorine NMR. [Link]

Sources

- 1. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. soul.fossee.in [soul.fossee.in]

- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. biophysics.org [biophysics.org]

- 7. colorado.edu [colorado.edu]

- 8. Conformational analysis of chiral helical perfluoroalkyl chains by VCD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 1,1,1-Trifluoro-3-methylpentane: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1,1,1-Trifluoro-3-methylpentane. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and established spectroscopic principles to present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of how the interplay between the trifluoromethyl group and the branched alkyl chain manifests in its spectral signatures. The methodologies and interpretations presented herein serve as a robust framework for the characterization of this and structurally related fluorinated organic compounds.

Introduction: The Significance of Fluorinated Alkanes

Fluorinated organic compounds play an increasingly pivotal role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into an organic scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound, a branched-chain fluorinated alkane, serves as an important model compound for understanding the spectroscopic influence of the potent electron-withdrawing trifluoromethyl group on a non-aromatic hydrocarbon backbone. A thorough characterization of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for predicting the behavior of more complex fluorinated molecules.

This guide provides a detailed, predicted analysis of the 1H, 13C, and 19F NMR spectra, the key vibrational modes in its IR spectrum, and the fragmentation patterns observed in its mass spectrum.

Molecular Structure and Spectroscopic Overview

This compound possesses a chiral center at the C3 carbon, leading to diastereotopic protons in the adjacent methylene group. This structural feature, combined with the influence of the CF3 group, results in complex and informative NMR spectra.

| Property | Value |

| Molecular Formula | C6H11F3 |

| Molecular Weight | 140.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20733-01-1[1] |

The following sections will delve into the predicted spectroscopic data, offering a detailed interpretation of each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR provides a complete picture of its molecular framework.

Predicted 1H NMR Spectrum

The proton NMR spectrum is characterized by signals in the aliphatic region, with multiplicities arising from proton-proton and proton-fluorine couplings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (CH3-CH2) | ~ 0.92 | Triplet (t) | 3H |

| H-2 (CF3-CH2) | ~ 2.15 | Quartet of triplets (qt) | 2H |

| H-3 (CH) | ~ 1.85 | Multiplet (m) | 1H |

| H-4 (CH3-CH) | ~ 0.90 | Doublet (d) | 3H |

| H-5 (CH3-CH2-CH) | ~ 1.45 | Multiplet (m) | 2H |

Interpretation:

-

The H-1 protons of the terminal methyl group on the ethyl substituent are expected to appear as a triplet due to coupling with the adjacent H-5 methylene protons.

-

The H-2 methylene protons are significantly deshielded by the adjacent trifluoromethyl group, shifting their resonance downfield to approximately 2.15 ppm. These protons will exhibit complex splitting, appearing as a quartet due to coupling with the three fluorine atoms (3JHF) and a triplet due to coupling with the H-3 methine proton (3JHH).

-

The H-3 methine proton, being at the chiral center and adjacent to three different groups, will show a complex multiplet due to coupling with H-2, H-4, and H-5 protons.

-

The H-4 methyl protons, being attached to the chiral center, will appear as a doublet due to coupling with the H-3 methine proton.

-

The H-5 methylene protons are diastereotopic due to the adjacent chiral center. This will likely result in a complex multiplet, further complicated by coupling to both H-1 and H-3.

Caption: Predicted 1H NMR spin-spin coupling network.

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides information on the carbon skeleton. The presence of the trifluoromethyl group will cause both a downfield shift for the carbon it is attached to and splitting of the signals for nearby carbons due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 (CF3) | ~ 125 | Quartet (q, 1JCF ≈ 275 Hz) |

| C2 (CH2) | ~ 35 | Quartet (q, 2JCF ≈ 30 Hz) |

| C3 (CH) | ~ 32 | Quartet (q, 3JCF ≈ 3 Hz) |

| C4 (CH3-CH) | ~ 18 | Singlet (s) |

| C5 (CH2-CH) | ~ 25 | Singlet (s) |

| C6 (CH3-CH2) | ~ 11 | Singlet (s) |

Interpretation:

-

The C1 carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet with a large one-bond C-F coupling constant (1JCF).

-

The C2 carbon, directly attached to the CF3 group, will also be deshielded and will show a smaller quartet splitting due to two-bond C-F coupling (2JCF).

-

The C3 carbon will experience a weaker, three-bond C-F coupling (3JCF), resulting in a small quartet.

-

The remaining carbons (C4, C5, and C6) are further away from the trifluoromethyl group and are expected to appear as singlets in the typical aliphatic region.

Predicted 19F NMR Spectrum

19F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CF3 | ~ -70 to -80 | Triplet of doublets (td) |

Interpretation:

-

The chemical shift of the CF3 group in aliphatic compounds typically falls in the range of -70 to -80 ppm relative to CFCl3.

-

The signal will be split into a triplet by the two adjacent protons on C2 (3JFH) and each peak of the triplet will be further split into a doublet by the single proton on C3 (4JFH), resulting in a triplet of doublets.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by C-H and C-F stretching and bending vibrations.

| Wavenumber (cm-1) | Vibrational Mode | Intensity |

| 2970-2850 | C-H stretching (alkane) | Strong |

| 1470-1450 | C-H bending (CH2, CH3) | Medium |

| 1380-1370 | C-H bending (CH3) | Medium |

| 1300-1100 | C-F stretching | Very Strong |

Interpretation:

-

The strong absorptions in the 2970-2850 cm-1 region are characteristic of C-H stretching vibrations in the methyl and methylene groups.

-

The absorptions in the 1470-1370 cm-1 range correspond to C-H bending vibrations.

-

A series of very strong and broad absorption bands between 1300 and 1100 cm-1 are indicative of the C-F stretching vibrations of the trifluoromethyl group. This is a highly characteristic feature for trifluoromethyl-containing compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will lead to fragmentation of the molecule, providing valuable structural information.

Predicted Fragmentation Pattern:

The molecular ion peak (M+•) at m/z = 140 is expected to be of low abundance or absent. The fragmentation will be driven by the formation of stable carbocations and the loss of neutral fragments.

| m/z | Proposed Fragment | Loss |

| 125 | [M - CH3]+ | •CH3 |

| 111 | [M - C2H5]+ | •C2H5 |

| 71 | [M - CF3]+ | •CF3 |

| 69 | [CF3]+ | •C5H11 |

| 57 | [C4H9]+ | •C2H2F3 |

| 43 | [C3H7]+ | •C3H4F3 |

| 29 | [C2H5]+ | •C4H6F3 |

Interpretation:

-

Cleavage of the C-C bond adjacent to the carbon bearing the methyl group is a favorable fragmentation pathway for branched alkanes. Loss of the ethyl group (•C2H5) would lead to a fragment at m/z 111, while loss of a methyl group (•CH3) would result in a fragment at m/z 125.

-

A significant fragmentation pathway is the loss of the trifluoromethyl radical (•CF3), leading to a prominent peak at m/z 71, which corresponds to the 3-methylpentyl cation.

-

The trifluoromethyl cation itself ([CF3]+) is also a stable fragment and is expected to be observed at m/z 69.

-

Further fragmentation of the alkyl chain will lead to common alkane fragments at m/z 57, 43, and 29.

Caption: Predicted major fragmentation pathways in EI-MS.

Standard Operating Procedures for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).

-

-

19F NMR Acquisition:

-

Acquire a proton-decoupled 19F spectrum.

-

Typical parameters: spectral width of ~100 ppm centered around -75 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.

-

A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 20-200 amu.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data highlight the significant influence of the trifluoromethyl group on the spectroscopic properties of the molecule. The detailed interpretations and methodologies outlined herein serve as a valuable resource for the identification and characterization of this and other fluorinated alkanes, aiding in their application in various fields of chemical science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. [Link]

-

NMRDB.org. Predict 1H NMR. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

ACD/Labs. NMR Predictor. [Link]

-

Mnova (Mestrelab Research). NMR Prediction. [Link]

Sources

An In-depth Technical Guide to the Solubility of Organic Compounds in 1,1,1-Trifluoro-3-methylpentane

This guide provides a comprehensive technical overview of the solubility characteristics of organic compounds in the fluorinated solvent, 1,1,1-Trifluoro-3-methylpentane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility in this unique solvent, offers predictive methodologies, and provides detailed experimental protocols for solubility determination.

Introduction: Understanding this compound as a Solvent

This compound is a partially fluorinated organic compound with the chemical formula C6H11F3.[1] Its structure, featuring a trifluoromethyl group at one end of a branched pentane chain, imparts a unique combination of properties that distinguish it from both traditional hydrocarbon solvents and perfluorinated alkanes. The presence of the electron-withdrawing trifluoromethyl group induces a dipole moment, yet the overall molecule retains a significant nonpolar character due to the hydrocarbon portion. This duality governs its interactions with potential solutes.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C6H11F3 | PubChem[1] |

| Molecular Weight | 140.15 g/mol | PubChem[1] |

| CAS Number | 20733-01-1 | PubChem[1] |

| Computed XLogP3 | 3.6 | PubChem[1] |

The high XLogP3 value suggests a lipophilic nature, indicating a preference for nonpolar environments. However, the fluorine atoms can participate in weak hydrogen bonds and other specific interactions, adding complexity to its solvent behavior.

Theoretical Framework for Solubility in Fluorinated Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] In the context of this compound, this principle requires a nuanced understanding of the intermolecular forces at play.

Intermolecular Interactions:

-

Van der Waals Forces: As with all molecules, London dispersion forces are present. The fluorinated portion of the molecule may exhibit weaker dispersion forces compared to a hydrocarbon of similar size.

-

Dipole-Dipole Interactions: The C-F bonds are highly polar, creating a significant dipole moment in the trifluoromethyl group. This allows for dipole-dipole interactions with polar solutes.

-

Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. This can lead to some solubility of protic solutes.

In comparison to perfluoroalkanes, which are characterized by very weak intermolecular forces, this compound's partial fluorination and hydrocarbon character create a more complex solvent environment. It is expected to be a more effective solvent for a broader range of organic compounds than fully fluorinated alkanes. Perfluoroalkanes are excellent solvents for small, nonpolar molecules but poor solvents for larger, polar, or hydrogen-bonding molecules due to the energetic cost of creating a cavity for the solute.[2] this compound likely represents an intermediate case.

Logical Flow of Solubility Considerations:

Caption: Factors influencing the solubility of organic compounds in this compound.

Predictive Approaches to Solubility Assessment

In the absence of extensive experimental data, predictive models offer a valuable tool for estimating the solubility of organic compounds in this compound.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a semi-empirical method to predict the miscibility of materials.[3] The total Hildebrand solubility parameter is divided into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible. The Hansen distance (Ra) between two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Workflow for HSP-based Solubility Prediction:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

Precise solubility data can only be obtained through experimental measurement. The following protocols are recommended for determining the solubility of organic compounds in this compound.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[5]

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid organic compound to a known volume of this compound in a sealed, airtight vial. The excess solid is crucial to ensure saturation is reached.

-

Place the vial in a constant temperature bath or shaker, typically at 25 °C and/or 37 °C for pharmaceutical applications.[6]

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound. Preliminary kinetic studies are recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is recommended. Given the volatility of the solvent, ensure the centrifuge tubes are properly sealed.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent in which the solute is highly soluble and which is compatible with the chosen analytical technique.

-

Analyze the concentration of the solute in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

UV-Vis Spectroscopy (if the solute has a chromophore)

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

Experimental Workflow for Solubility Determination:

Caption: Step-by-step workflow for the experimental determination of solubility.

Factors Influencing Solubility in this compound

Several factors related to the solute's structure will influence its solubility in this compound:

-

Polarity: While this compound has a polar trifluoromethyl group, its overall character is dominated by the nonpolar hydrocarbon backbone. Therefore, nonpolar to moderately polar compounds are expected to exhibit higher solubility.

-

Hydrogen Bonding Capability: Solutes with strong hydrogen bond donating groups (e.g., alcohols, carboxylic acids) may have limited solubility unless the nonpolar portion of the molecule is significant. The weak hydrogen bond accepting nature of the fluorine atoms may not be sufficient to overcome the strong solute-solute interactions.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to the increased energy required to create a solvent cavity to accommodate them.[2]

-

Presence of Fluorine: Fluorinated organic compounds may exhibit enhanced solubility in this compound due to favorable "fluorous-fluorous" interactions.

Conclusion

This compound is a solvent with a unique combination of properties that make it an interesting medium for a variety of applications, including in the pharmaceutical sciences. While quantitative solubility data is not widely available, an understanding of its physicochemical properties and the theoretical principles of solubility in fluorinated solvents allows for reasoned predictions. The use of predictive tools like Hansen Solubility Parameters, coupled with rigorous experimental determination using methods such as the shake-flask protocol, will enable researchers to effectively utilize this solvent in their work.

References

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-solubility.com. Retrieved from [Link]

-

Lara, J., & Caron, E. (2017). The use of the Hansen solubility parameters in the selection of protective polymeric materials resistant to chemicals. ResearchGate. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). The Experimental Determination of Solubilities. In ResearchGate. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

Sources

- 1. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solubility experimental methods.pptx [slideshare.net]

Navigating the Safety Landscape of 1,1,1-Trifluoro-3-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1,1,1-Trifluoro-3-methylpentane

This compound (CAS No. 20733-01-1) is a fluorinated hydrocarbon that is gaining attention in various scientific and industrial applications, including its potential use as a solvent or intermediate in pharmaceutical synthesis.[1] Its unique physicochemical properties, imparted by the trifluoromethyl group, necessitate a thorough understanding of its health and safety profile to ensure its responsible and safe handling. This guide provides a comprehensive overview of the critical safety information, handling procedures, and emergency protocols for this compound, tailored for laboratory and drug development environments.

Section 1: Hazard Identification and Classification

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Flammable Liquid and Vapour (Category 3): This compound has a flash point that indicates it can be ignited under ambient conditions.[1] Vapors may form flammable mixtures with air.

-

Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Contact with the eyes can cause serious irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of vapors may cause respiratory irritation.[1]

It is crucial to note that while comprehensive toxicological data for this specific compound is not widely available, these classifications are based on existing data and structure-activity relationships.

GHS Pictograms and Hazard Statements:

| Pictogram | GHS Classification | Hazard Statement |

| GHS02: Flame | Flammable liquids — Category 3 | H226: Flammable liquid and vapour.[1] |

| GHS07: Exclamation Mark | Skin corrosion/irritation — Category 2 | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation — Category 2A | H319: Causes serious eye irritation.[1] | |

| Specific target organ toxicity — single exposure (respiratory tract irritation) — Category 3 | H335: May cause respiratory irritation.[1] |

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to assessing its behavior in a laboratory setting and for developing appropriate safety protocols.

| Property | Value |

| Molecular Formula | C6H11F3 |

| Molecular Weight | 140.15 g/mol [2] |

| CAS Number | 20733-01-1[1][2] |

| Appearance | No data available |

| Odor | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

| Solubility | No data available |

The lack of publicly available data for some properties underscores the importance of treating this compound with caution and adhering to stringent safety measures.

Section 3: Toxicological Profile

For a broader understanding, we can look at a structurally related compound, 1,1,1-trifluoroethane (HFC-143a). Studies on HFC-143a have shown:

-

Acute Inhalation Toxicity: Very low acute toxicity, with a 4-hour LC50 in rats of >540,000 ppm.[3] High concentrations may lead to dizziness or drowsiness.[4]

-

Carcinogenicity and Genotoxicity: HFC-143a was not found to be mutagenic, and there is no concern for carcinogenicity based on available studies.[3][4]

-

Developmental Toxicity: No adverse effects on in utero development were observed in animal studies.[3][4]

It is critical to emphasize that this data is for a related compound and should be used for general guidance only. The toxicological properties of this compound have not been fully investigated.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors in the breathing zone.[4]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure.

Caption: Workflow for PPE Selection and Use.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear suitable chemically resistant gloves. The specific glove material should be selected based on breakthrough time and permeation rate for similar solvents.

-

Skin and Body Protection: A laboratory coat, and in some cases, a chemical-resistant apron, should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Section 5: Safe Handling, Storage, and Disposal

Handling

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, and open flames.[1]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

-

Keep in a locked storage area.[1]

Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations. This compound should be treated as hazardous waste.

Section 6: Emergency Procedures

A clear and practiced emergency response plan is crucial when working with hazardous chemicals.

Caption: Emergency Response Flowchart.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[1] Containers may explode if heated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spillage with non-combustible, absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations.

Section 7: Stability and Reactivity

-

Reactivity: No specific reactivity data is available. Saturated trifluoroalkanes are generally considered to be chemically stable.

-

Chemical Stability: The product is stable under normal handling and storage conditions.[1]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, thermal decomposition can produce carbon oxides and hydrogen fluoride.[1]

Section 8: Ecological Information

Detailed ecotoxicological data for this compound is not available. However, many fluorinated hydrocarbons are known for their persistence in the environment. For instance, 1,1,1-trifluoroethane is poorly degradable in water and air and can contribute to global warming.[4] It is not expected to bioaccumulate significantly.[4] Given the stability of the carbon-fluorine bond, it is prudent to assume that this compound may also be persistent. Therefore, releases to the environment should be minimized.

Conclusion

This compound presents a manageable hazard profile for laboratory and drug development applications when handled with appropriate care and adherence to established safety protocols. The primary risks of flammability and irritation can be effectively mitigated through the consistent use of engineering controls, personal protective equipment, and sound chemical hygiene practices. While a complete toxicological and ecological profile is not yet available, a cautious approach based on the known hazards and data from analogous compounds is essential for ensuring the safety of personnel and the protection of the environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Acute, subchronic, and developmental toxicity and genotoxicity of 1,1,1-trifluoroethane (HFC-143a). National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Environmental Profile of 1,1,1-Trifluoro-3-methylpentane: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Fluorinated Alkanes in Science and Industry

Fluorinated alkanes have become indispensable tools in modern chemistry, finding applications as refrigerants, solvents, and increasingly, as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, offer advantages in modulating reactivity, lipophilicity, and metabolic stability. However, the widespread use of certain classes of fluorinated compounds, particularly the long-chain per- and polyfluoroalkyl substances (PFAS), has raised significant environmental concerns due to their persistence, bioaccumulation, and toxicity.[1][2] This has led to a shift towards shorter-chain and partially fluorinated analogues, under the assumption of a more favorable environmental and toxicological profile.

This technical guide provides an in-depth analysis of the environmental impact of a specific branched, partially fluorinated alkane: 1,1,1-Trifluoro-3-methylpentane . While direct environmental data for this compound is limited, this guide will synthesize available information on structurally similar C6 hydrofluoroalkanes and the broader class of fluorinated alkanes to provide a comprehensive assessment for researchers, scientists, and drug development professionals. Understanding the environmental fate and potential impacts of such molecules is paramount for sustainable chemical design and responsible lifecycle management.

Physicochemical Properties and Structural Considerations

This compound (C6H11F3) is a saturated, branched alkane with a trifluoromethyl group at one terminus.[3] Its structure is key to understanding its potential environmental behavior. The presence of the C-F bonds introduces polarity and increases the molecule's stability, while the hydrocarbon backbone retains some of the characteristics of a volatile organic compound (VOC).

| Property | Value/Information | Source |

| Molecular Formula | C6H11F3 | PubChem |

| Molecular Weight | 140.15 g/mol | PubChem |

| CAS Number | 20733-01-1 | PubChem |

| Structure | Branched alkane with a terminal CF3 group | PubChem |

The branching in the alkyl chain can influence its physical properties, such as boiling point and vapor pressure, and may also affect its rate of biological and abiological degradation.

Atmospheric Fate and Impact

Once released into the environment, volatile compounds like this compound are expected to partition predominantly to the atmosphere.[4] Their fate in this compartment is governed by several key processes:

Atmospheric Lifetime and Global Warming Potential (GWP)

The atmospheric lifetime of a hydrofluorocarbon (HFC) is primarily determined by its reaction rate with hydroxyl radicals (•OH) in the troposphere. The C-H bonds in this compound are susceptible to attack by •OH radicals, initiating its degradation. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the neighboring C-H bonds.

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. The GWP of a compound is dependent on its infrared absorption spectrum and its atmospheric lifetime.[5] Fluorinated compounds are known to absorb infrared radiation strongly in the atmospheric window. Given its likely persistence and infrared absorption characteristics, this compound is expected to have a non-zero GWP.

Ozone Depletion Potential (ODP)

This compound does not contain chlorine or bromine atoms, the primary culprits in stratospheric ozone depletion. Therefore, its Ozone Depletion Potential (ODP) is considered to be zero.

Photochemical Ozone Creation Potential (POCP)

In the presence of sunlight and nitrogen oxides (NOx), volatile organic compounds (VOCs) can contribute to the formation of ground-level ozone, a key component of smog.[6][7][8] The Photochemical Ozone Creation Potential (POCP) of a compound is an index of its ability to form tropospheric ozone. The atmospheric degradation of HFCs can contribute to ozone formation, but their POCPs are generally considered to be very small.[6] The POCP of this compound is expected to be low, but not negligible, due to its hydrocarbon structure.

Aquatic and Terrestrial Fate

Biodegradation

The biodegradation of fluorinated alkanes is a significant area of research. The strength of the carbon-fluorine bond makes these compounds generally resistant to microbial degradation.[1][2][9] However, studies have shown that some microorganisms are capable of degrading certain types of fluorinated alkanes. For example, Pseudomonas sp. strain 273 has been shown to degrade terminally monofluorinated C7-C10 alkanes.[10]

The branched structure and the trifluoromethyl group of this compound may present challenges for microbial enzymes. The initial step in aerobic alkane degradation is often hydroxylation of a terminal methyl group.[11] The trifluoromethyl group is resistant to this type of oxidation. Therefore, degradation would likely need to be initiated at other positions on the molecule. The overall biodegradability of this compound is expected to be low.

Bioaccumulation

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than that in the surrounding environment. For fluorinated compounds, bioaccumulation potential is a major concern. While long-chain perfluorinated compounds are known to be highly bioaccumulative, the behavior of shorter-chain and partially fluorinated compounds is more complex.

The octanol-water partition coefficient (Log Kow) is often used as a screening tool for bioaccumulation potential. While an experimental Log Kow for this compound is not available, it can be estimated. For comparison, the calculated Log Kow of 1,1,1-trifluoroethane is 1.74, suggesting a low potential for bioaccumulation.[4] However, it is important to note that for some fluorinated compounds, mechanisms other than simple partitioning, such as protein binding, can play a significant role in bioaccumulation.

Ecotoxicity

The ecotoxicity of fluorinated compounds is highly variable and depends on the specific structure of the molecule. Data on the ecotoxicity of this compound is not publicly available. However, we can draw some inferences from studies on other C6 fluorinated compounds.

Studies on perfluorohexanoic acid (PFHxA), a C6 perfluorinated carboxylic acid, have shown developmental toxicity in mice, although at much higher doses than the more notorious PFOA.[12] Aquatic toxicity data for some C6 fluorinated olefins show varying degrees of toxicity to different aquatic organisms.[13] For example, for a C6 fluoro-olefin (C6F13CH=CH2), the 96-hour LC50 for medaka fish was >100 mg/L, while the 48-hour EC50 for Daphnia magna was 83.5 mg/L.[13]

It is crucial to conduct specific ecotoxicity testing on this compound to accurately assess its potential risks to aquatic and terrestrial organisms.

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for this compound, a series of standardized experimental protocols should be employed.

Protocol 1: Determination of Atmospheric Lifetime and Global Warming Potential

Objective: To experimentally determine the rate constant for the reaction of this compound with •OH radicals and to calculate its atmospheric lifetime and Global Warming Potential (GWP).

Methodology:

-

Relative Rate Method: The rate constant for the reaction with •OH radicals can be determined using a relative rate method in a smog chamber.

-

A known concentration of this compound and a reference compound with a well-known •OH rate constant are introduced into the chamber.

-

•OH radicals are generated photolytically (e.g., from the photolysis of methyl nitrite in the presence of NO).

-

The decay of both compounds is monitored over time using Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy.

-

The rate constant for the reaction of this compound with •OH is calculated relative to the reference compound.

-

-

Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) is calculated using the determined rate constant (kOH) and the average global concentration of •OH radicals ([OH]): τ = 1 / (kOH * [OH]).

-

Infrared Spectroscopy: The infrared absorption spectrum of this compound is measured to determine its radiative efficiency.

-

GWP Calculation: The GWP is calculated using the atmospheric lifetime and the radiative efficiency, relative to CO2, over a specified time horizon (e.g., 100 years).[5]

Protocol 2: Aquatic Toxicity Testing

Objective: To assess the acute and chronic toxicity of this compound to representative aquatic organisms.

Methodology:

-

Acute Toxicity:

-

Fish: 96-hour LC50 test with a standard fish species (e.g., Zebrafish, Danio rerio).

-

Invertebrates: 48-hour EC50 immobilization test with Daphnia magna.

-

Algae: 72-hour growth inhibition test with a standard algal species (e.g., Pseudokirchneriella subcapitata).

-

-

Chronic Toxicity:

-

Fish: Early life-stage toxicity test to assess effects on growth and development.

-

Invertebrates: 21-day reproduction test with Daphnia magna.

-

Protocol 3: Biodegradation Assessment

Objective: To determine the potential for this compound to biodegrade under aerobic conditions.

Methodology:

-

Ready Biodegradability Test (e.g., OECD 301D):

-

This compound is incubated with a mixed microbial inoculum from a wastewater treatment plant.

-

The consumption of oxygen is measured over 28 days.

-

The percentage of biodegradation is calculated based on the theoretical oxygen demand.

-

-

Inherent Biodegradability Test (e.g., OECD 302B):

-

If the compound is not readily biodegradable, its potential for inherent biodegradation can be assessed using a prolonged exposure test with a higher concentration of microorganisms.

-

Visualizations

Atmospheric Degradation Pathway

Caption: Workflow for assessing the environmental impact of a chemical substance.

Conclusion and Future Directions

The environmental profile of this compound, based on the available data for structurally similar compounds, suggests a substance with a likely non-zero but lower global warming potential than perfluorinated alkanes, a negligible ozone depletion potential, and a low photochemical ozone creation potential. Its biodegradability is expected to be limited, and its bioaccumulation potential is likely low, though this requires experimental verification.

References

- C6-Perfluorinated Compounds: The New Greaseproofing Agents in Food Packaging. (2015).

- Test results of C6 telomer related substances | Fluorochemicals - Daikin Chemicals. (n.d.).

- Photochemical Ozone Creation Potential - Fluorocarbons. (n.d.).

- Pseudomonas sp. Strain 273 Degrades Fluorinated Alkanes | Request PDF - ResearchGate. (n.d.).

- Atmospheric chemistry of short-chain haloolefins: photochemical ozone creation potentials (POCPs), global warming potentials (GWPs), and ozone depletion potentials (ODPs) - PubMed. (n.d.).

- GPS Safety Summary - Substance Name: - 1,1,1-trifluoroethane - Arkema. (2013).

- Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. (n.d.).

- Biodegradation of fluorinated alkyl substances - PubMed. (n.d.).

- Photochemical Ozone Creation Potentials (POCPs) for ultra-low GWP refrigerants. (2023).

- Safety Data Sheet: Hydrocarbons, C6, isoalkanes, <5% n-hexane - Chemos GmbH&Co.KG. (2022).

- Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. (n.d.).

- Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane [1H-PFHx] (CAS no. 355-37-3) - GOV.UK. (n.d.).

- This compound | C6H11F3 | CID 21020397 - PubChem. (n.d.).

- Photochemical Ozone Creation Potential - University of Bristol Research Portal. (2024).

- Screening Method for calculating Global Warming Potential through computational and experimental investigations of radiative forcing and atmospheric lifetime | Request PDF - ResearchGate. (n.d.).

- Photochemical Ozone Creation - BRE Group. (n.d.).

- Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - Frontiers. (n.d.).

Sources

- 1. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H11F3 | CID 21020397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkema.com [arkema.com]

- 5. researchgate.net [researchgate.net]

- 6. fluorocarbons.org [fluorocarbons.org]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. Photochemical Ozone Creation : BRE Group [tools.bregroup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

- 12. static.ewg.org [static.ewg.org]

- 13. Test results of C6 telomer related substances | Fluorochemicals | Daikin Global [daikinchemicals.com]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical review of 1,1,1-trifluoro-3-methylpentane, a simple branched-chain fluoroalkane, and places it within the broader context of related fluorinated compounds. Recognizing the scarcity of published data on this specific molecule, this document synthesizes information from analogous structures and established principles of fluorine chemistry to offer a robust resource for researchers. The content herein is designed to be a practical tool, elucidating the synthesis, properties, and potential applications of this compound class, particularly within the realm of medicinal chemistry and drug development.

Introduction: The Strategic Value of Simple Fluorinated Alkanes

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl group (-CF3) is particularly prevalent, valued for its ability to modulate a molecule's physicochemical and biological properties.[2] It can enhance metabolic stability, increase lipophilicity, and alter the pKa of neighboring functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][3]

While much attention is given to complex fluorinated drug molecules, the study of simpler structures like this compound is crucial. These compounds serve as fundamental building blocks and model systems for understanding the intrinsic effects of fluorination on molecular behavior. This guide will delve into the knowns and reasoned unknowns of this compound, providing a framework for its synthesis, characterization, and potential utilization.

Synthesis of this compound and Related Structures

Direct synthetic routes for this compound are not extensively documented in the literature. However, its synthesis can be approached through established methods for the trifluoromethylation of aliphatic compounds. The key challenge lies in the selective introduction of a trifluoromethyl group onto a branched alkane scaffold.

Conceptual Synthetic Pathways

The synthesis of this compound can be envisioned through several logical disconnections. A primary strategy involves the formation of the C-CF3 bond on a pre-existing carbon skeleton.

Diagram: Synthetic Approach to this compound

Caption: A plausible synthetic workflow for this compound.